Nickel sulfamate

Descripción general

Descripción

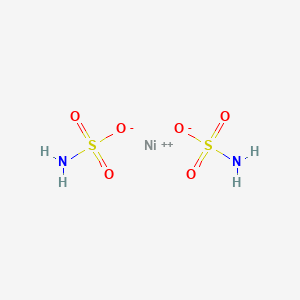

Nickel sulfamate is a chemical compound widely used in various industrial and scientific applications. It is primarily known for its role in electroplating and electroforming processes, where it provides a low-stress nickel deposit. The compound is composed of nickel ions and sulfamate ions, and it is typically found in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel sulfamate can be synthesized through the direct reaction of metallic nickel with sulfamic acid. The reaction is typically carried out in an aqueous medium, with the addition of an initiating agent such as hydrochloric acid, sulfuric acid, or phosphonic acid. The reaction conditions include maintaining the temperature below 60°C and slowly adding hydrogen peroxide to ensure complete reaction of the nickel .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel powder, nickel sheets, or nickel catalysts with sulfamic acid. The reaction mixture is then filtered, and the filtrate is concentrated, cooled, and crystallized to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Nickel sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nickel oxide and other nickel compounds.

Reduction: Nickel ions in this compound can be reduced to metallic nickel during electroplating processes.

Substitution: Sulfamate ions can be substituted by other anions in certain chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Electrochemical reduction is commonly used, with this compound serving as the electrolyte.

Substitution: Reactions with other anions such as chloride or sulfate can lead to the formation of different nickel salts.

Major Products:

Oxidation: Nickel oxide and other nickel compounds.

Reduction: Metallic nickel.

Substitution: Nickel chloride, nickel sulfate, and other nickel salts

Aplicaciones Científicas De Investigación

Electroplating Applications

Nickel sulfamate is primarily used in electroplating due to its ability to produce high-quality nickel deposits with excellent adhesion and uniformity. The following advantages are associated with this compound plating:

- High Purity Deposits : this compound solutions yield deposits with lower levels of impurities compared to other nickel salts, making them ideal for precision applications.

- Control Over Deposit Properties : The relatively simple bath composition allows for better control over deposit characteristics, such as hardness and ductility .

- Versatility : this compound can be used as an undercoat for other metals like gold and silver, serving as a diffusion barrier .

This compound is also extensively used in electroforming processes, which involve the deposition of nickel onto a mold to create complex shapes. This application is particularly valuable in the production of:

- Electroformed Products : Such as diamond cutters, metal masks, and resin molds.

- Precision Components : Used in electronics like chip resistors and connectors .

Case Study 1: Production of Ultrathin Mirrors

In a study involving the electroplating of ultralight replica mirrors from this compound solution, researchers demonstrated that the nickel deposits achieved superior surface quality and thickness uniformity. The mirrors produced were utilized in optical applications requiring high precision .

Case Study 2: Efficient Nickel Recovery

A manufacturer implemented a nickel recovery system using this compound solutions that resulted in significant cost savings and sustainability improvements. By optimizing the electroplating process, they reduced waste while maintaining high recovery rates of nickel .

Research Findings on Toxicity and Safety

While nickel compounds have been studied for their potential health effects, research indicates that this compound poses lower risks compared to other forms of nickel when handled properly. For instance:

- A study on acute nickel toxicity revealed that exposure to contaminated water led to short-term symptoms among workers but did not result in long-term health issues .

- Long-term studies have indicated that certain nickel compounds are more carcinogenic than others; however, the specific risk associated with this compound remains under investigation .

Mecanismo De Acción

Nickel sulfamate is often compared with other nickel salts used in electroplating, such as nickel sulfate and nickel chloride. Some key differences include:

Nickel Sulfate: Nickel sulfate is commonly used in electroplating but tends to produce higher internal stress in the deposited nickel layer compared to this compound.

Nickel Chloride: Nickel chloride is used in some electroplating baths but can lead to increased corrosion of the anode and higher stress in the nickel deposit.

Uniqueness: this compound is preferred for applications requiring low-stress nickel deposits and high ductility. Its ability to produce smooth and uniform coatings makes it ideal for precision electroforming and high-quality electroplating .

Comparación Con Compuestos Similares

- Nickel sulfate

- Nickel chloride

- Nickel methanesulfonate

Nickel sulfamate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Nickel sulfamate is a soluble nickel compound that has garnered attention for its biological activity, particularly in the fields of microbiology and biochemistry. This article explores the biological effects, mechanisms of action, and potential applications of this compound, drawing on diverse research findings.

Overview of this compound

This compound, with the chemical formula Ni(SO₄)(NH₄)₂, is often used in electroplating and as a source of nickel ions in various chemical processes. Its solubility in water makes it an important compound for industrial applications, but it also raises concerns regarding its biological effects on living organisms.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Research indicates that nickel ions can inhibit key enzymatic activities in microorganisms. For instance, studies on Thiabacillus thiooxidans showed that nickel inhibits sulfur dioxygenase and sulfite oxidase, leading to reduced cell growth due to impaired energy metabolism .

- Toxicity Profiles : this compound has been associated with various toxicity profiles depending on the concentration and exposure duration. The LD50 values for soluble nickel compounds range from 300 to 1500 mg/kg body weight, indicating a moderate level of acute toxicity . Skin irritation studies have shown that exposure can cause erythema and edema, although these effects typically resolve within two weeks .

- Antimicrobial Properties : Nickel nanoparticles synthesized from this compound have demonstrated antimicrobial activity against various pathogens. In vitro studies revealed minimum inhibitory concentrations (MIC) for nickel nanoparticles against bacteria such as Salmonella typhi and Staphylococcus aureus, highlighting their potential as antibacterial agents .

Case Study 1: Antidiabetic Activity

A study investigating the antidiabetic properties of nickel nanoparticles derived from this compound showed significant inhibition of pancreatic α-amylase and α-glucosidase. The IC50 values were reported at 58.2 µg/ml for α-amylase and 64.8 µg/ml for α-glucosidase, suggesting potential therapeutic applications in diabetes management .

Case Study 2: Environmental Applications

Research has explored the use of this compound in bioremediation processes, particularly in the detoxification of heavy metals from wastewater. The biological upcycling of nickel ions from electroplating wastewater using sulfate-reducing bacteria demonstrated effective detoxification and recovery of valuable metals .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Propiedades

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using nickel sulfamate baths for electroplating compared to other nickel salts like nickel sulfate?

A1: this compound baths offer several advantages: [, , , , ]

Q2: What are the common additives used in this compound baths and how do they affect the deposit properties?

A3:

- Sodium Dodecyl Sulfate (SLS): Improves the leveling and brightness of the deposit. [, ] The concentration of SLS significantly influences the mechanical properties and can lead to structural changes in the deposit. []

Q3: Can organic solvents be used in this compound baths and how do they affect the properties of the deposit?

A4: Yes, organic solvents like formamide can be used. They offer a wider electrochemical window, enabling the deposition of metals with more electronegative potentials than hydrogen. Deposits from such baths have shown fine-grained structure, moderate hardness, and a correlation between hydrogen content and hardness. [, ]

Q4: What is the role of agitation in this compound electroplating?

A5: Agitation, particularly ultrasonic agitation, plays a crucial role in: [, ]

Q5: How does the addition of nanoparticles, like alumina (Al2O3) or zirconia (ZrO2), affect the properties of nickel deposits?

A6: Incorporating nanoparticles like Al2O3 and ZrO2 into the nickel matrix can significantly enhance the mechanical properties, including hardness and wear resistance, of the resulting composite coatings. [, , ]

Q6: How does the presence of chloride ions affect the anodic behavior of nickel in a this compound bath?

A7: Chloride ions play a crucial role in preventing the passivation of nickel anodes, particularly at low current densities. This improves the efficiency and stability of the electroplating process. [, ]

Q7: What electrochemical techniques are used to study the kinetics of electrode reactions in this compound solutions?

A8: Techniques like multipulse current measurements and electrochemical impedance spectroscopy (EIS) are valuable tools for understanding the kinetics of electrode reactions, including: [, ]

Q8: How can real-time stress sensors be used in this compound electroforming?

A9: Real-time stress sensors offer valuable insights during the electroforming process: []

Q9: What are the environmental concerns associated with traditional boric acid-containing this compound baths?

A10: Boric acid-containing effluents face increasing regulations due to their potential environmental impact. Research is focused on finding less harmful alternatives, such as organic acid buffers, for more sustainable electroplating practices. []

Q10: How can electrodialysis be applied for resource recovery from this compound plating rinse water?

A11: Electrodialysis offers a promising approach for recovering valuable components from rinse water: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.